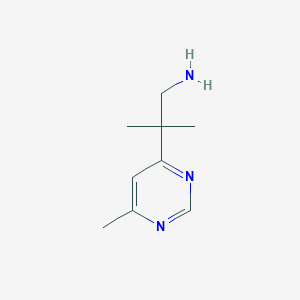
N,O-Diacetylbisoprolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Diacetylbisoprolol typically involves the acetylation of bisoprolol. This can be achieved by reacting bisoprolol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N,O-Diacetylbisoprolol can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate bisoprolol.
Oxidation: The compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: This compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Bisoprolol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, bisoprolol.
Medicine: Investigated for its potential as a modified beta-blocker with different pharmacokinetic properties.
Industry: Potential use in the development of new pharmaceuticals and chemical products
Mécanisme D'action
The mechanism of action of N,O-Diacetylbisoprolol is likely similar to that of bisoprolol, which involves the selective blocking of beta-1 adrenergic receptors. This reduces the heart rate and cardiac output, thereby lowering blood pressure. The acetylation may affect the compound’s binding affinity and selectivity, potentially altering its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisoprolol: The parent compound, used primarily for cardiovascular diseases.
Atenolol: Another beta-1 selective blocker used for similar indications.
Metoprolol: A beta-blocker with similar applications but different pharmacokinetic properties.
Uniqueness
N,O-Diacetylbisoprolol is unique due to its acetylation, which may confer different pharmacological properties compared to its parent compound and other beta-blockers. This modification could potentially lead to differences in absorption, distribution, metabolism, and excretion, making it a subject of interest for further research .
Propriétés
Formule moléculaire |
C22H35NO6 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
[1-[acetyl(propan-2-yl)amino]-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-yl] acetate |
InChI |
InChI=1S/C22H35NO6/c1-16(2)23(18(5)24)13-22(29-19(6)25)15-28-21-9-7-20(8-10-21)14-26-11-12-27-17(3)4/h7-10,16-17,22H,11-15H2,1-6H3 |
Clé InChI |
HQAWTGVLZMAXAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)OC(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



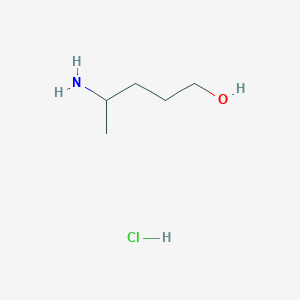
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)


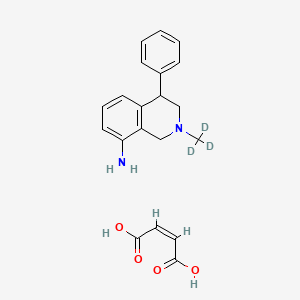
![3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
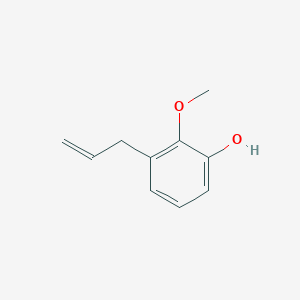
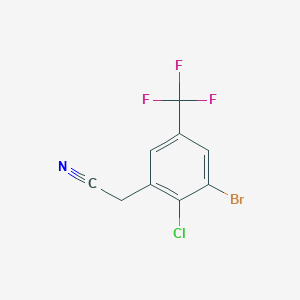
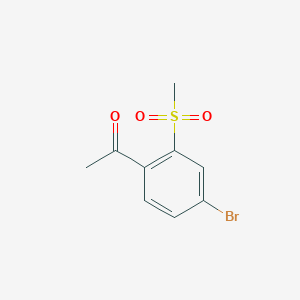
![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
